

A Technical Guide to **cis-3-Hexenyl Acetate**: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-3-Hexenyl acetate*

Cat. No.: B1240109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Identification

CAS Number: 3681-71-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Molecular Formula: C₈H₁₄O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) IUPAC Name: [(Z)-hex-3-enyl] acetate[\[1\]](#)[\[5\]](#) Synonyms: (Z)-3-Hexenyl acetate, Leaf acetate[\[1\]](#)[\[5\]](#)[\[6\]](#)

cis-3-Hexenyl acetate is an organic ester known for its characteristic fresh, green, and fruity aroma, often described as reminiscent of freshly cut grass, unripe banana, and pear.[\[2\]](#)[\[7\]](#)[\[8\]](#) It is a key component of the "green odor" complex found in many fruits, vegetables, and plants, where it belongs to the class of green leaf volatiles (GLVs).[\[6\]](#)[\[9\]](#) These compounds are typically released upon tissue damage and play significant roles in plant defense and communication.[\[9\]](#)[\[10\]](#) Beyond its widespread use in the flavor and fragrance industries, emerging research highlights its potential in various biological applications.[\[4\]](#)[\[11\]](#)

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **cis-3-Hexenyl acetate**.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Weight	142.20 g/mol	[1][3][5][6]
Appearance	Colorless to pale yellow liquid	[2][7][9]
Odor	Intense green, sweet, fruity (apple, pear, banana)	[2][4][6]
Density	0.896 - 0.905 g/mL at 20-25°C	[2][6][9]
Boiling Point	75-76 °C at 23 mmHg	[6][12]
Refractive Index (n ²⁰ /D)	1.423 - 1.430	[2][6][9]
Solubility	Insoluble in water; soluble in organic solvents	[2][13]

Table 2: Technical and Safety Data

Property	Value	Reference
Purity (GC)	≥95% - >98%	[2][4][6]
Acid Value	< 1.0 mg KOH/g	[2][4]
Flash Point	57 - 59°C (closed cup)	[2][6][9]
FEMA Number	3171	[2][6][13]
GHS Hazard Statements	H226: Flammable liquid and vapor	[11][13][14]
Storage	Store in a cool, dry, well-ventilated place, protected from light.	[2][9]

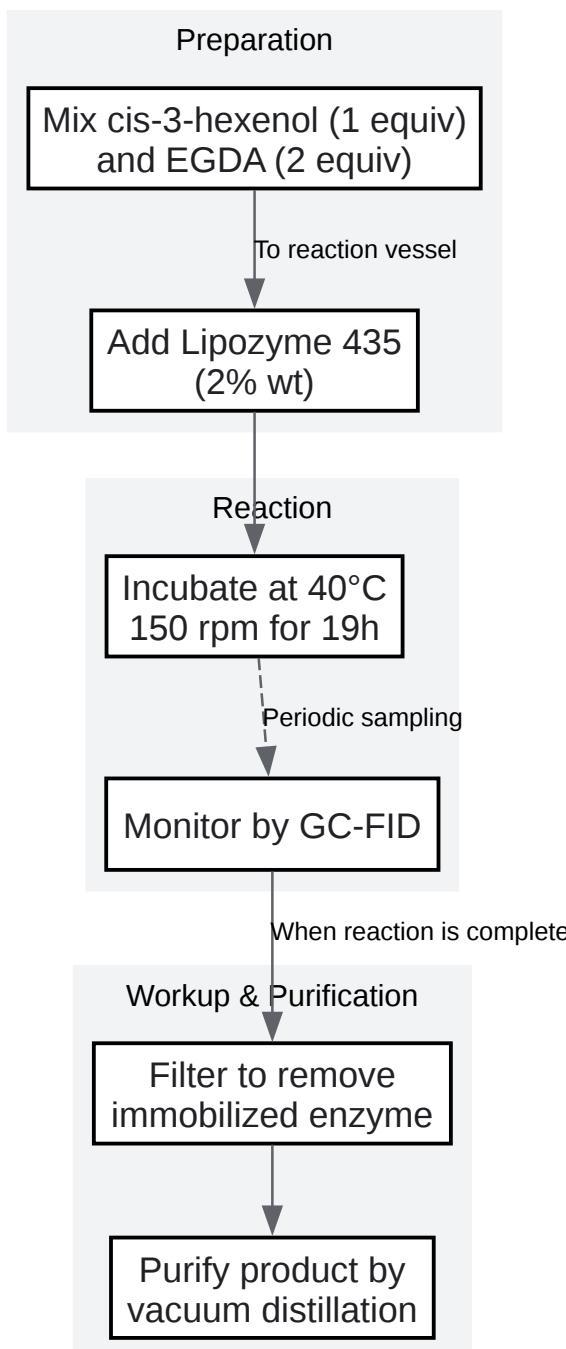
Experimental Protocols

Protocol 1: Enzymatic Synthesis of **cis**-3-Hexenyl Acetate

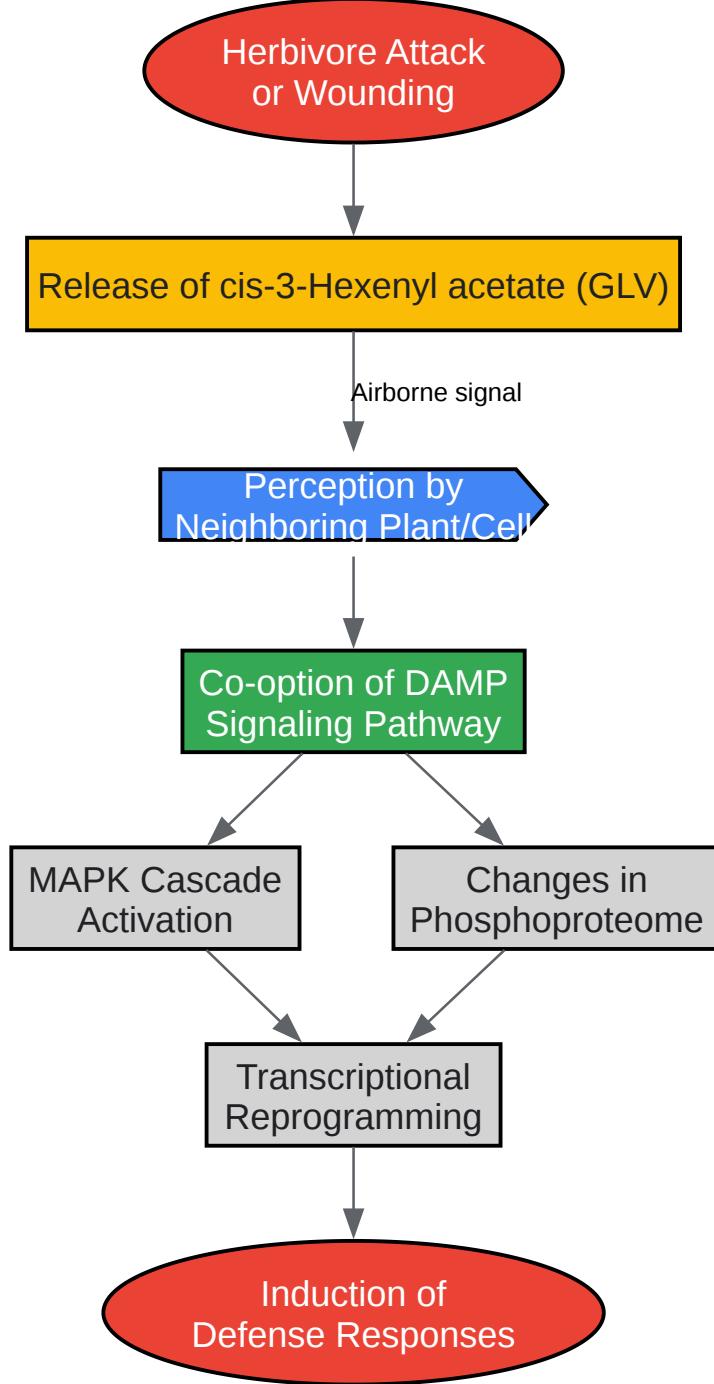
This protocol describes a green chemistry approach for the acetylation of cis-3-hexenol using an immobilized lipase.

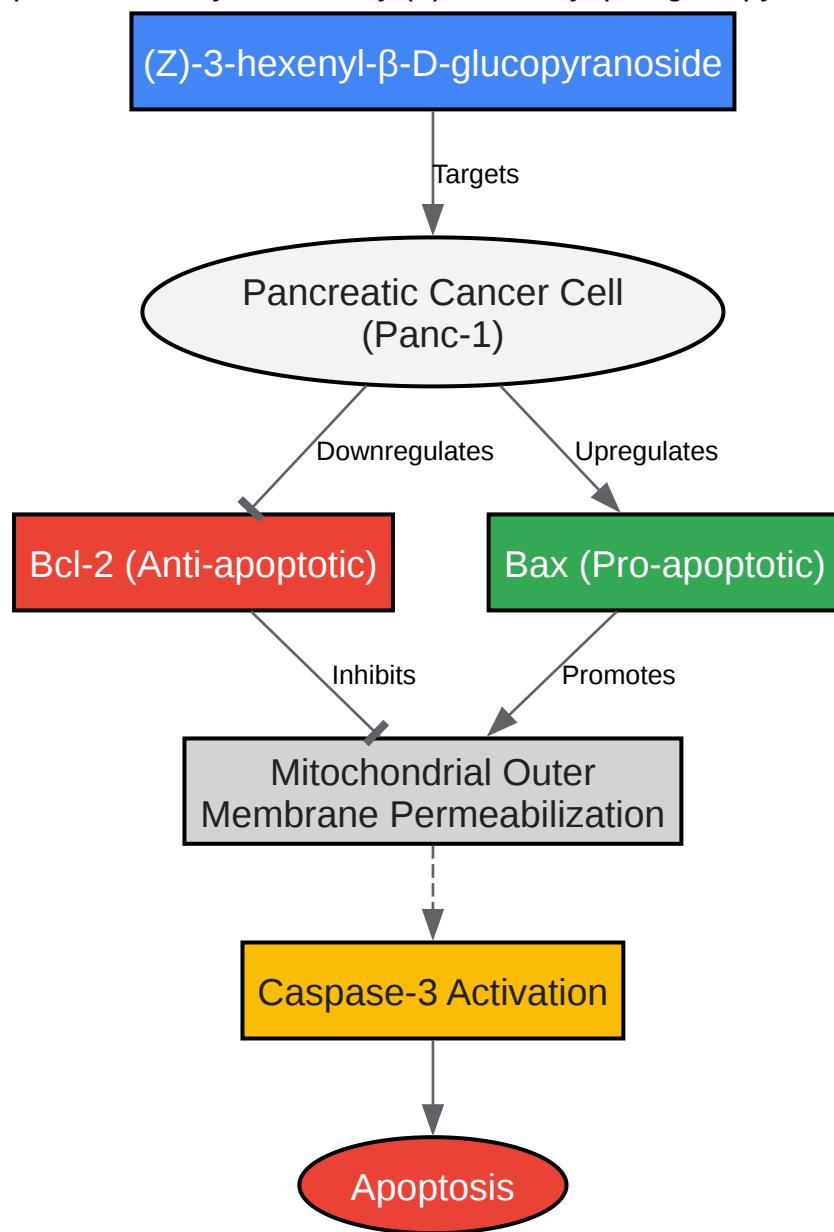
Objective: To synthesize **cis-3-Hexenyl acetate** from cis-3-hexenol and an acyl donor using an enzymatic catalyst.

Materials:


- cis-3-Hexenol (Leaf alcohol)
- Ethyleneglycol diacetate (EGDA) as the acyl donor
- Lipozyme 435 (*Candida antarctica* lipase B, immobilized)
- Orbital shaker
- Reaction vessel (e.g., screw-capped flask)
- Gas chromatograph with a flame ionization detector (GC-FID) for monitoring

Methodology:[1]


- Prepare a solution of cis-3-hexenol (1 equivalent) in ethyleneglycol diacetate (2 equivalents) within a suitable reaction vessel.
- Add Lipozyme 435 to the solution. The recommended catalyst loading is 2% of the total weight of the substrates.
- Securely cap the reaction vessel and place it in an orbital shaker.
- Incubate the reaction mixture at 40°C with agitation at 150 rpm.
- Monitor the progress of the reaction by periodically taking small aliquots from the mixture and analyzing them by GC-FID to determine the conversion of cis-3-hexenol to **cis-3-Hexenyl acetate**.
- The reaction is typically allowed to proceed for 19 hours or until the desired conversion is achieved.[1]


- Upon completion, the immobilized enzyme can be removed by simple filtration for potential reuse. The product can be purified from the reaction mixture by distillation under reduced pressure.

Workflow for Enzymatic Synthesis

Proposed GLV Signaling Pathway in Plants

Apoptosis Pathway Induced by (Z)-3-hexenyl- β -D-glucopyranoside[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-3-Hexenyl Acetate synthesis - chemicalbook [chemicalbook.com]
- 2. JPH07242582A - Process for producing 3-hexinal acetal and cis-3-hexenal dicis-3-hexenyl acetal - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Cis-3-Hexenyl Acetate (Leaf acetate) - Mane Kancor Ingredients Ltd. [manekancor.com]
- 5. Page loading... [wap.guidechem.com]
- 6. jdchem.co.in [jdchem.co.in]
- 7. fraterworks.com [fraterworks.com]
- 8. pellwall.com [pellwall.com]
- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in *Arabidopsis* leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of *Tulbaghia violacea* Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- 12. cis-3-Hexenyl Acetate | 3681-71-8 [chemicalbook.com]
- 13. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [A Technical Guide to cis-3-Hexenyl Acetate: Properties, Synthesis, and Biological Relevance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1240109#cis-3-hexenyl-acetate-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com